![molecular formula C21H23ClF2N4O2S B2594353 N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216615-46-1](/img/structure/B2594353.png)

N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

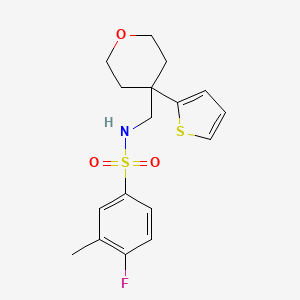

The compound is a derivative of 2,4-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitutions .Physical and Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique

Synthesis and Biological Activities : The compound's relevance in scientific research primarily revolves around its synthesis and exploration for biological activities. For instance, research on the synthesis of novel heterocyclic compounds, including those related to benzothiazole derivatives, has shown potential in producing compounds with analgesic and anti-inflammatory activities. These compounds have been evaluated for their COX-2 selectivity, offering insights into their pharmacological potential without specifically addressing the requested compound but highlighting the broader chemical family's relevance (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the synthesis of 1,2,4-triazole moiety clubbed with benzimidazole ring explores novel compounds' anthelmintic activity, reflecting the diverse biological applications of structurally related compounds (P. S. Kumar, J. Sahoo, 2014).

Antimicrobial Potential : Research into the antimicrobial potential of related compounds, such as the synthesis and microbial studies of new pyridine derivatives, underscores the significance of these chemical structures in developing potential antibacterial and antifungal agents (N. Patel, S. N. Agravat, 2007). This line of investigation extends to the synthesis of derivatives with a focus on enhancing antimicrobial activity, reflecting ongoing efforts to combat microbial resistance through chemical innovation (D. G. Anuse, Suraj N. Mali, B. Thorat, R. Yamgar, H. K. Chaudhari, 2019).

Chemical Properties and Drug Development : The identification of compounds like K-604, with specific inhibitory actions on human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggests the relevance of such chemical entities in drug development, particularly for conditions involving ACAT-1 overexpression. This highlights the compound's potential in addressing diseases with specific biochemical targets (K. Shibuya et al., 2018).

Mécanisme D'action

Target of Action

Compounds with a similar benzothiazole structure have been found to inhibit the cyclooxygenase (cox) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

Similar benzothiazole compounds have been found to inhibit the cyclooxygenase pathway , which is involved in the production of prostaglandins and other inflammatory mediators.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N4O2S.ClH/c22-15-12-17(23)20-18(13-15)30-21(25-20)27-10-8-26(9-11-27)7-6-24-19(28)14-29-16-4-2-1-3-5-16;/h1-5,12-13H,6-11,14H2,(H,24,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYDQQSGPGYFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClF2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594272.png)

![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)

![N-(2-methoxyethyl)-4-[(2-{[(3-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]benzamide](/img/structure/B2594280.png)

![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)

![2-methyl-1-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2594282.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2594287.png)